N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
Description
This compound is a benzothiazole-pyridazine hybrid featuring a furan-2-carboxamide moiety. Its structure integrates a 6-methylbenzo[d]thiazole core linked via a thioether bridge to a pyridazine ring, with a furan carboxamide substituent at the pyridazine 3-position. The benzothiazole and pyridazine moieties are critical for interactions with biological targets such as VEGFR-2 and DNA topoisomerases .
Properties
IUPAC Name |
N-[6-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S2/c1-11-4-5-12-14(9-11)29-19(20-12)22-16(25)10-28-17-7-6-15(23-24-17)21-18(26)13-3-2-8-27-13/h2-9H,10H2,1H3,(H,20,22,25)(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMRSDTVQOUBPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound’s mode of action involves the suppression of the COX enzymes . By inhibiting these enzymes, the compound prevents the conversion of arachidonic acid into inflammatory mediators, thereby exerting anti-inflammatory effects.
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and prostacyclin, which are involved in inflammation and pain signaling. By inhibiting COX enzymes, the compound reduces the production of these inflammatory mediators.
Biological Activity
N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and related case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a pyridazine moiety, and a benzo[d]thiazole unit. The presence of these heterocycles contributes to its biological activity through various mechanisms.
Biological Activities
-
Anticonvulsant Activity
- A series of compounds similar to this compound have been evaluated for anticonvulsant properties. For instance, derivatives of benzo[d]thiazole demonstrated promising anticonvulsant effects in animal models, with compounds showing ED50 values significantly lower than standard drugs like phenytoin and carbamazepine .
- Anti-inflammatory Activity
-
Anticancer Properties
- Research indicates that thiazole-based compounds can exhibit cytotoxic effects against various cancer cell lines. For example, certain analogs have shown IC50 values below 1 µg/mL against A549 human lung adenocarcinoma cells, suggesting that modifications to the thiazole structure can enhance anticancer activity .
Structure-Activity Relationships (SAR)
The SAR studies reveal that:
- Substituents on the phenyl ring and the presence of electron-donating groups like methyl can significantly enhance biological activity.
- The thiazole moiety is crucial for maintaining cytotoxic effects, with specific configurations yielding better potency against cancer cells .
Case Studies
- Synthesis and Testing of Derivatives
- Comparative Analysis with Standard Drugs
Data Tables
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with benzothiazole-acetamide hybrids and heterocyclic thioethers. Key analogs include:
Key Observations :
- The furan carboxamide group is distinct from the urea or aryl substituents in analogs like 4g and 6d , which may influence solubility and target selectivity .
Pharmacological Activity
- Antiproliferative Activity : Analogs like 4g (IC₅₀ = 2.1 µM against MCF-7 cells) and 4j (IC₅₀ = 1.8 µM) demonstrate strong antiproliferative effects, attributed to their thiadiazole-urea motifs and interactions with DNA or kinases . The target compound’s pyridazine-furan system may offer similar or improved activity due to enhanced π-π stacking.
- Kinase Inhibition : Compound 6d () inhibits VEGFR-2 with IC₅₀ = 0.28 µM, driven by benzothiazole-thiadiazole synergy. The target compound’s pyridazine ring could mimic ATP-binding pockets in kinases .
- Anticonvulsant Activity : Derivatives in (e.g., 5a–m ) show activity in rodent models, suggesting benzothiazole-thioacetamide hybrids have CNS permeability. The target compound’s furan carboxamide may reduce CNS penetration compared to triazole analogs .
Molecular Docking and Pharmacokinetics
- Docking : Analogs like 6d bind VEGFR-2 via H-bonds with Glu883 and hydrophobic interactions with the benzothiazole ring . The target compound’s pyridazine may form additional H-bonds with Asp1045.
- ADMET : ’s preADMET predictions for 6d (moderate solubility, CYP2D6 inhibition risk) suggest the target compound may require optimization for bioavailability .
Q & A
Q. What are the recommended synthetic routes for N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multistep reactions involving thioether linkages and carboxamide coupling. For example, thiadiazole derivatives (structurally similar) are synthesized using acetonitrile reflux (1–3 minutes) followed by cyclization in DMF with iodine and triethylamine, yielding intermediates with sulfur elimination . Reaction time and solvent polarity (e.g., acetonitrile vs. ethanol) critically affect yield, as seen in analogs with 37–76% yields depending on substituents .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodology : 1H/13C NMR and IR spectroscopy are essential. For instance, benzothiazole carboxamides show diagnostic peaks for NH (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C-S-C (~690 cm⁻¹) in IR. In NMR, pyridazine and furan protons resonate at δ 7.5–8.5 ppm, while methyl groups on benzothiazole appear as singlets near δ 2.5 ppm . Mass spectrometry (e.g., M⁺ peaks with 3–100% intensity) confirms molecular weight .
Q. How does the compound’s reactivity vary under acidic vs. basic conditions?
- Methodology : The thioether and carboxamide groups are pH-sensitive. In analogs, acidic conditions hydrolyze thioethers to sulfoxides, while basic conditions (e.g., triethylamine) stabilize intermediates during cyclization . Solubility in polar aprotic solvents (DMF, DMSO) enhances reactivity compared to ethanol or water .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?
- Methodology : Use orthogonal assays to distinguish between specific and off-target effects. For example, thiadiazole analogs exhibit pH-dependent antimicrobial activity (effective at pH 6–7 but inactive at pH 8) due to protonation states . Cytotoxicity assays (e.g., MTT on cancer cell lines) should be paired with ROS detection to clarify mechanisms .
Q. What computational strategies are effective for optimizing this compound’s binding to kinase targets (e.g., GSK-3β)?
- Methodology : Molecular docking (AutoDock/Vina) using crystal structures (PDB: 1I09 for GSK-3β) identifies key interactions. For benzothiazole carboxamides, the 6-methyl group and pyridazine ring form hydrophobic contacts, while the furan oxygen hydrogen-bonds with Lys85 . MD simulations (AMBER/CHARMM) validate stability over 100 ns .
Q. How can synthetic yields be improved for scale-up without compromising purity?
- Methodology : Optimize stepwise purification:
Q. What analytical methods resolve structural ambiguities in regiochemistry (e.g., thioether vs. sulfone formation)?
- Methodology : X-ray crystallography is definitive but resource-intensive. Alternatively, 2D NMR (COSY, HSQC) distinguishes between regioisomers. For example, NOESY correlations between pyridazine H-3 and benzothiazole NH confirm thioether linkage . High-resolution MS/MS fragments verify sulfur retention .
Data Contradiction Analysis
Q. Why do similar compounds show variable antimicrobial activity despite identical core structures?
- Resolution : Substituent electronic effects dominate. For example, electron-withdrawing groups (e.g., -NO₂) on the aryl ring enhance membrane penetration in Gram-negative bacteria, while electron-donating groups (e.g., -OCH₃) improve solubility but reduce potency . Bioavailability assays (e.g., logP) correlate with these trends .
Q. How to address discrepancies in cytotoxicity IC₅₀ values across studies?
- Resolution : Standardize assay conditions:
- Use identical cell lines (e.g., HepG2 vs. HeLa may vary due to efflux pump expression).
- Control for solvent effects (DMSO >0.1% alters membrane permeability) .
- Validate with ATP-based viability assays to exclude false positives from redox-active compounds .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Analogs
Q. Table 2: Spectroscopic Benchmarks
| Group | IR (cm⁻¹) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|---|
| Benzothiazole | 1680 (C=O) | 2.5 (s, CH₃) | 165.2 (C=O) |
| Pyridazine | - | 8.2 (d, J=5 Hz) | 152.4 (C=N) |
| Furan | 1605 (C-O) | 6.5 (m, H-3/H-4) | 110.3 (C-2) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
